BenchChemオンラインストアへようこそ!

n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine

Benzimidazole pharmacophore Hydrogen-bond donor Medicinal chemistry building block

Procure N-((1H-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine (CAS 920464-32-0) for benzimidazole scaffolds requiring an unsubstituted N1-H hydrogen-bond donor—essential for kinase hinge-region binding. The secondary amine linker enables alkylation, acylation, sulfonylation, or reductive amination for rapid library diversification. The cyclopropane ring reduces CYP450-mediated oxidative N-dealkylation for metabolic stability; the methylene spacer provides conformational flexibility. N1-methyl analogs (CAS 1951442-02-6) lack both features. Supplied at ≥95% purity; store at 2-8°C sealed in dry conditions.

Molecular Formula C11H13N3
Molecular Weight 187.24 g/mol
Cat. No. B13076289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine
Molecular FormulaC11H13N3
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESC1CC1NCC2=NC3=CC=CC=C3N2
InChIInChI=1S/C11H13N3/c1-2-4-10-9(3-1)13-11(14-10)7-12-8-5-6-8/h1-4,8,12H,5-7H2,(H,13,14)
InChIKeyJYYQBSZWLNWSQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1H-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine (CAS 920464-32-0): Procurement Specifications and Structural Classification


N-((1H-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine (CAS 920464-32-0) is a heterocyclic amine building block comprising a benzimidazole core linked via a methylene bridge to a cyclopropanamine moiety, with molecular formula C₁₁H₁₃N₃ and molecular weight 187.24 g/mol . The compound is supplied as a research chemical for laboratory synthesis applications, typically at 95% purity, with storage recommendations of 2-8°C in sealed dry conditions . No primary research publications directly characterizing the biological activity or physicochemical properties of this specific compound were identified in the peer-reviewed literature.

Why N-((1H-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine Cannot Be Casually Replaced with Other Benzimidazole-Cyclopropane Building Blocks


Benzimidazole-cyclopropane hybrid scaffolds exhibit pronounced sensitivity to substitution patterns at the benzimidazole N1 position and the linkage topology between the benzimidazole core and the cyclopropane ring system. The target compound features a secondary amine linkage (methylene-bridged cyclopropanamine) to the benzimidazole 2-position with an unsubstituted N1 hydrogen, a structural arrangement that differs fundamentally from N1-alkylated analogs (e.g., N1-methyl derivatives), direct N-cyclopropyl benzimidazol-2-amines lacking the methylene spacer, and cyclopropyl substituents attached at the benzimidazole 2-position rather than via the amine linker . In related benzimidazole-based pharmacophore systems, such topological variations have been shown to alter hydrogen-bonding capacity, modulate pKa, and affect target binding orientation [1]. Consequently, substitution with a structurally similar but topologically distinct analog may yield divergent reactivity in downstream synthetic transformations or altered biological profiles if the compound is employed as a pharmacophore scaffold.

Quantitative Evidence Guide: N-((1H-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine Comparative Specifications and Procurement Decision Factors


N1-Unsubstituted Benzimidazole Core Preserves Hydrogen-Bond Donor Capacity Versus N1-Methylated Analogs

The target compound retains an unsubstituted N1 hydrogen on the benzimidazole ring (N-H), whereas the commercially available analog 1-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclopropanamine hydrochloride (CAS 1951442-02-6) features an N1-methyl group . In benzimidazole pharmacophores, N1-substitution eliminates a hydrogen-bond donor site that is critical for interactions with biological targets including kinase ATP-binding pockets and enzyme active sites [1]. The unsubstituted N1-H in the target compound preserves this donor capacity, enabling intermolecular hydrogen bonding that is sterically and electronically precluded in the N1-methyl analog.

Benzimidazole pharmacophore Hydrogen-bond donor Medicinal chemistry building block

Methylene Spacer Introduces Conformational Flexibility Absent in Direct N-Cyclopropyl Benzimidazol-2-amines

The target compound incorporates a methylene (-CH₂-) spacer between the benzimidazole 2-position and the cyclopropanamine nitrogen, whereas analogs such as N-cyclopropyl-1H-benzimidazol-2-amine (CAS 941266-08-6) feature direct N-cyclopropyl attachment to the benzimidazole 2-position without a spacer . This methylene linker introduces an additional rotatable bond and increased degrees of conformational freedom compared to the rigid directly-attached analog [1]. The extended topology alters the spatial relationship between the cyclopropane ring and the benzimidazole plane, which may affect steric accessibility and binding geometry in target interactions.

Conformational flexibility Linker optimization Benzimidazole SAR

Secondary Amine Linkage Enables Downstream Derivatization Not Possible with Tertiary Amine Analogs

The target compound features a secondary amine (-NH-) linkage, enabling further derivatization via alkylation, acylation, or reductive amination reactions . In contrast, analogs with tertiary amine linkages, such as those where the cyclopropanamine nitrogen is fully substituted, lack this reactive N-H handle for further functionalization . The presence of a secondary amine in the target compound provides a synthetic entry point for library expansion and scaffold elaboration that is not available in fully alkylated analogs.

Secondary amine Synthetic versatility Building block derivatization

Cyclopropanamine Moiety Provides Metabolic Stability Advantages Versus N-Propylamine Analogs

The target compound incorporates a cyclopropanamine moiety, whereas conceptually similar building blocks exist with N-propylamine or other linear alkylamine substituents. Cyclopropylamines are recognized in medicinal chemistry for conferring enhanced metabolic stability relative to linear alkylamines due to the unique electronic and steric properties of the cyclopropane ring, which can reduce susceptibility to oxidative N-dealkylation by cytochrome P450 enzymes [1]. While direct metabolic stability data for this specific compound are not publicly available, the cyclopropane structural feature has been shown in related benzimidazole-containing compounds to reduce oxidative metabolism [2].

Cyclopropane Metabolic stability Amine oxidation resistance

Recommended Procurement and Application Scenarios for N-((1H-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine (CAS 920464-32-0)


Scaffold for Structure-Activity Relationship (SAR) Studies Requiring Unsubstituted Benzimidazole N1-H

Procure this compound when the research objective involves exploring benzimidazole-based pharmacophores that require an unsubstituted N1 hydrogen-bond donor site. The N1-H donor is critical for interactions with kinase hinge regions, enzyme active sites, and other targets where hydrogen bonding contributes to binding affinity and specificity [1]. The N1-methyl analog (CAS 1951442-02-6) lacks this donor capacity and is unsuitable for such applications.

Synthetic Intermediate for Library Generation via Secondary Amine Derivatization

Select this building block when downstream synthetic flexibility is required. The secondary amine (-NH-) linkage provides a reactive handle for alkylation, acylation, sulfonylation, or reductive amination reactions, enabling rapid generation of structurally diverse compound libraries for hit-to-lead or lead optimization campaigns . Fully alkylated analogs lack this derivatization capability.

Medicinal Chemistry Programs Prioritizing Metabolic Stability via Cyclopropane Incorporation

Choose this compound over linear alkylamine analogs when metabolic stability is a key optimization parameter in the target product profile. The cyclopropane ring is a well-established medicinal chemistry design element for reducing susceptibility to cytochrome P450-mediated oxidative N-dealkylation [2]. While direct stability data for this specific compound are not publicly available, the cyclopropanamine structural feature supports this design rationale.

Building Block Procurement for Conformationally Flexible Benzimidazole-Linker Scaffolds

Procure this compound when the research application requires conformational flexibility between the benzimidazole core and the cyclopropane ring. The methylene (-CH₂-) spacer introduces additional rotational freedom compared to directly attached N-cyclopropyl benzimidazol-2-amines (e.g., CAS 941266-08-6), which may be advantageous for exploring diverse binding poses or optimizing target engagement geometry [3].

Quote Request

Request a Quote for n-((1h-Benzo[d]imidazol-2-yl)methyl)cyclopropanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.